7-Thia-1-azaspiro[4.4]nonane-2,4-dione
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Overview
Description
7-Thia-1-azaspiro[4.4]nonane-2,4-dione is a heterocyclic compound with a unique spiro structure. It contains a sulfur atom and a nitrogen atom within its ring system, making it an interesting subject for chemical research. The compound has a molecular formula of C7H9NO2S and a molecular weight of 171.22 g/mol .
Mechanism of Action
Target of Action
The primary targets of 7-Thia-1-azaspiro[4Similar compounds have been found to target enzymes such as protein arginine deiminase and integrin α L β 2 , which plays a crucial role in the delivery of leukocytes to the site of inflammation .
Mode of Action
The exact mode of action of 7-Thia-1-azaspiro[4It’s known that similar compounds can catalyze the enzymatic transesterification reaction . This suggests that 7-Thia-1-azaspiro[4.4]nonane-2,4-dione might interact with its targets to induce biochemical changes.
Biochemical Pathways
The specific biochemical pathways affected by 7-Thia-1-azaspiro[4Related compounds have been found to inhibit matrix metalloproteinases , which are involved in the uncontrolled division of connective tissue and collagen, leading to the absorption of extracellular fluid. This process is characteristic of pathological conditions such as osteoarthritis, epidermal and gastric ulcers, and periodontal disease .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 7-Thia-1-azaspiro[4The compound’s molecular weight is 17121 , which could influence its bioavailability and pharmacokinetic profile.
Result of Action
The molecular and cellular effects of 7-Thia-1-azaspiro[4Similar compounds have shown promising applications as antiproliferative, cytotoxic, and anticancer agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Thia-1-azaspiro[4.4]nonane-2,4-dione can be achieved through various synthetic routes. One efficient method involves the reaction of a thiol with an aziridine derivative under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is carried out at room temperature and yields the desired spiro compound in good purity .
Industrial Production Methods
While specific industrial production methods for 7-Thia-1-azaspiro[4The scalability of the reaction conditions, such as temperature and solvent choice, allows for the efficient production of the compound in industrial quantities .
Chemical Reactions Analysis
Types of Reactions
7-Thia-1-azaspiro[4.4]nonane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The nitrogen atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or alkyl halides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various nitrogen-containing derivatives.
Scientific Research Applications
7-Thia-1-azaspiro[4.4]nonane-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
7-Thia-1,3-diazaspiro[4.4]nonane-2,4-dione: Contains an additional nitrogen atom in the ring system.
2lambda6-thia-7-azaspiro[4.4]nonane-2,2-dione hydrochloride: A similar compound with different oxidation states of sulfur.
Uniqueness
7-Thia-1-azaspiro[4.4]nonane-2,4-dione is unique due to its specific spiro structure and the presence of both sulfur and nitrogen atoms.
Biological Activity
7-Thia-1-azaspiro[4.4]nonane-2,4-dione is a heterocyclic compound characterized by a unique spirocyclic structure that incorporates both nitrogen and sulfur atoms. This structural complexity contributes to its potential biological activities, making it a subject of interest in pharmacological research. The compound's molecular formula is C₇H₉NOS₂, indicating the presence of two carbonyl groups (diones) and a thiolane ring.
Synthesis and Structural Features
The synthesis of this compound involves various methodologies, including radical bicyclization techniques that yield high-quality intermediates. The compound's unique bicyclic framework allows for diverse reactivity patterns, particularly involving its functional groups such as carbonyls and nitrogen atoms. Notably, derivatives of this compound have shown promising results in terms of biological activity, particularly in antimicrobial and anticancer applications .
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Compounds derived from this structure have shown significant antimicrobial properties against various pathogens. Studies suggest that these compounds can serve as lead candidates in drug discovery for treating infections.
- Antiproliferative and Cytotoxic Effects : The compound has been investigated for its antiproliferative effects on cancer cells. It has been observed to increase apoptotic markers such as caspase-3 and caspase-8 while decreasing anti-apoptotic markers like Bcl2, indicating its potential as an anticancer agent.
- Mechanism of Action : The mechanism involves interaction with specific molecular targets, including enzymes or receptors, which modulates their activity and leads to various biological effects. This interaction is crucial for the compound's efficacy in therapeutic applications.
Case Studies
Several studies highlight the biological activity of this compound:
- Study on Antimicrobial Properties : A recent study synthesized derivatives of the compound and tested their antimicrobial efficacy against several bacterial strains. Results indicated that certain derivatives exhibited potent activity comparable to established antibiotics.
- Anticancer Research : In vitro studies demonstrated that this compound derivatives significantly inhibited the proliferation of cancer cell lines by inducing apoptosis, suggesting a promising avenue for cancer treatment .
Comparative Analysis with Similar Compounds
The unique structural features of this compound distinguish it from other similar compounds:
Compound Name | Structure Type | Notable Features |
---|---|---|
1-Azaspiro[4.4]nonane-2,6-dione | Spirocyclic | Contains two carbonyl groups; potential for enantioselective synthesis |
2-Oxa-7-azaspiro[4.4]nonane | Oxa-substituted spirocyclic | Exhibits different reactivity due to oxygen substitution |
3-Oxa-1-Azaspiro[4.3]alkanes | Oxa-substituted | Similar spirocyclic framework; explored in drug discovery |
The combination of sulfur and nitrogen within the spirocyclic framework of this compound may confer distinct chemical properties and biological activities not present in its analogs.
Properties
IUPAC Name |
7-thia-1-azaspiro[4.4]nonane-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c9-5-3-6(10)8-7(5)1-2-11-4-7/h1-4H2,(H,8,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQXIZYQGLSGVMB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC12C(=O)CC(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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